Gefitinib-d3
Übersicht
Beschreibung
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .
Synthesis Analysis
The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a product. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol (i-ProOH) to give the final product . In another study, a nanocarrier for the anticancer drug gefitinib was synthesized using a microfluidic chip. Chitosan and alginate natural polymers were utilized for the synthesis of the nanocarrier .
Molecular Structure Analysis
The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The analysis of the crystal structure of this dimer revealed a three-dimensional isostructurality with the already reported form .
Chemical Reactions Analysis
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It blocks the proliferation of downstream signals that prevent cancer cells from proliferating by inhibiting tyrosine phosphorylation of the epidermal growth factor receptor .
Physical And Chemical Properties Analysis
Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioactivation
- Metabolomics Study of Gefitinib : A metabolomics approach identified 34 metabolites and adducts of gefitinib, including novel potential reactive metabolites like aldehydes and iminium, providing insights into gefitinib bioactivation and its associated adverse effects (Liu et al., 2015).
Mechanisms of Drug Resistance
- Overcoming Gefitinib Resistance in Lung Cancer Stem Cells : Research has shown that miR-128 can reverse the resistance of lung cancer stem cells to gefitinib by inhibiting the c-MET/PI3K/AKT pathway, suggesting a potential strategy for enhancing gefitinib sensitivity (Jiang et al., 2016).
- Role of ABCC10 in Gefitinib Transport and Resistance : ABCC10 has been identified as playing a significant role in the transport of gefitinib and contributing to acquired resistance in non-small cell lung cancer (NSCLC), providing a novel target for overcoming resistance (Zhao et al., 2018).
Enhancing Drug Efficacy
- Synergistic Effects with Other Compounds : Studies have explored the combination of gefitinib with other compounds like resveratrol, demonstrating synergistic effects in inhibiting the proliferation of gefitinib-resistant NSCLC cells by modulating drug accumulation and triggering apoptosis and autophagy (Zhu et al., 2015).
Novel Drug Delivery Systems
- Targeted Delivery Using Nanomaterials : Research into hyaluronic acid-functionalized graphene oxide nanosheets for the targeted delivery of gefitinib has shown promise in enhancing drug stability, biocompatibility, and therapeutic efficacy in lung cancer treatment (Liu et al., 2018).
Cardiotoxicity and Mechanisms
- Investigating Cardiotoxicity : Studies on the cardiotoxic effects of gefitinib in vivo and in vitro have explored the role of apoptosis, oxidative stress, and specific signaling pathways, highlighting the need for caution and monitoring during treatment (Alhoshani et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The discovery of the monoclonal antibody trastuzumab almost 25 years ago revolutionized treatment and drug development for HER2 + breast cancer. Here, Swain et al. review the current standard of care for HER2 + breast cancer, describe mechanisms of drug resistance and focus on next-generation platforms and therapies for the treatment of this disease .
Eigenschaften
CAS-Nummer |
1173976-40-3 |
---|---|
Produktname |
Gefitinib-d3 |
Molekularformel |
C22H24ClFN4O3 |
Molekulargewicht |
449.926 |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
InChI-Schlüssel |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Synonyme |
N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.